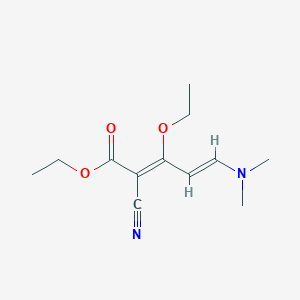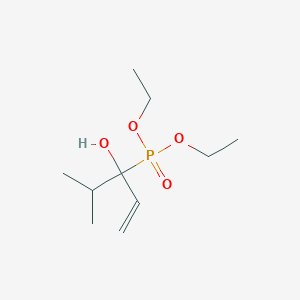
Oxazole,2-(4-fluorophenyl)-4,5-dimethyl-,3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole,2-(4-fluorophenyl)-4,5-dimethyl-,3-oxide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a five-membered ring containing both oxygen and nitrogen atoms, which contributes to its unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole,2-(4-fluorophenyl)-4,5-dimethyl-,3-oxide typically involves the reaction of 2-chloro-N-(4-fluorophenyl)acetamide with urea in the presence of ethanol. The mixture is irradiated under microwave conditions to produce the desired oxazole derivative . Another method involves the condensation of aniline derivatives with chloroacetyl chloride, followed by reaction with urea or thiourea under microwave irradiation .
Industrial Production Methods
Industrial production of oxazole derivatives often employs similar synthetic routes but on a larger scale. The use of microwave irradiation is particularly advantageous due to its efficiency and reduced reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
Oxazole,2-(4-fluorophenyl)-4,5-dimethyl-,3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert oxazole N-oxides back to their parent oxazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed under various conditions.
Major Products
The major products formed from these reactions include various substituted oxazoles, oxazole N-oxides, and reduced oxazole derivatives .
Wissenschaftliche Forschungsanwendungen
Oxazole,2-(4-fluorophenyl)-4,5-dimethyl-,3-oxide has a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of new chemical entities.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of Oxazole,2-(4-fluorophenyl)-4,5-dimethyl-,3-oxide involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
Oxazole,2-(4-fluorophenyl)-4,5-dimethyl-,3-oxide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other oxazole derivatives. Its fluorophenyl and dimethyl groups contribute to its enhanced antimicrobial and anticancer properties .
Eigenschaften
Molekularformel |
C11H10FNO2 |
|---|---|
Molekulargewicht |
207.20 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium |
InChI |
InChI=1S/C11H10FNO2/c1-7-8(2)15-11(13(7)14)9-3-5-10(12)6-4-9/h3-6H,1-2H3 |
InChI-Schlüssel |
QOEPRKKRNGIJJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=[N+]1[O-])C2=CC=C(C=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}(phenyl)acetic acid](/img/structure/B12279537.png)
![2-{[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12279538.png)
![(2S)-2-aMino-6-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonylaMino)hexanoic acid](/img/structure/B12279539.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B12279541.png)
![5-(Chloromethyl)-1,2,3-tris[(4-dodecoxyphenyl)methoxy]benzene](/img/structure/B12279548.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-3-carboxamide](/img/structure/B12279562.png)
![ethyl5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12279581.png)

![2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B12279594.png)




